![molecular formula C21H24BrFN2O2S B2761838 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101775-87-4](/img/structure/B2761838.png)
1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrFN2O2S and its molecular weight is 467.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Studies and Synthesis
Binuclear Copper(I) Complexes : Copper(I) bromide, when treated with specific heterocyclic thiones, forms dinuclear complexes, showcasing a tetrahedral coordination sphere. This highlights the potential of using similar structures for the development of new chemical compounds and understanding their coordination chemistry (Cox, Aslanidis, & Karagiannidis, 2000).
Imidazole Dicarboxylate-Based Lanthanide Frameworks : Novel imidazole dicarboxylate-based lanthanide frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks can be utilized in sensing applications due to their selective sensitivity and characteristic emission bands (Shi et al., 2015).
Imidazole-Based Bisphenol as Anion Host : A study on imidazole containing bisphenol demonstrates its capability to form salts with various acids, showcasing the potential of imidazole derivatives as versatile hosts for anions in chemical synthesis (Nath & Baruah, 2012).
Photophysical and Photochemical Properties
Zinc Phthalocyanine with High Singlet Oxygen Yield : Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups show promising properties for Type II mechanisms in photodynamic therapy, indicating the potential application of such compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mononuclear Bisthienylethene-Cobalt(II) Complexes : These complexes display unique magnetic behaviors and photochromic properties, suggesting their use in developing materials with photo-responsive and magnetic characteristics (Cao et al., 2015).
Colourless p-Phenylene-Spaced Bis-Azoles for Luminescent Concentrators : The synthesis of push-pull imidazole-benzothiazole and thiazole-benzothiazole fluorophores, which maintain significant light transmittance and exhibit brilliant green emission, highlights their potential application in luminescent solar concentrators (Bellina et al., 2016).
Biological Applications
Anticancer, Antiangiogenic, and Antioxidant Agents : A study on pyridazinone derivatives reveals their potential as anticancer, antiangiogenic, and antioxidant agents. This highlights the therapeutic applications of imidazole derivatives in medical research (Kamble et al., 2015).
Cytotoxic Effects of Imidazo[2,1-b][1,3]thiazole and Thiazine Derivatives : These compounds show cytotoxic effects on cancer cells, suggesting their potential use in developing new anticancer drugs (Meriç, Incesu, & Hatipoğlu, 2008).
Luminescence and Charge-Transfer Absorption Behaviours : The study of a thiazole-conjugated pyridinium complex shows solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, indicating their application in developing fluorescent sensors and materials (Li et al., 2009).
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN2O2S.BrH/c1-14-5-6-15(2)19(11-14)23-13-21(25,24-9-4-10-27-20(23)24)17-8-7-16(26-3)12-18(17)22;/h5-8,11-12,25H,4,9-10,13H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGXPOTHWXCLT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
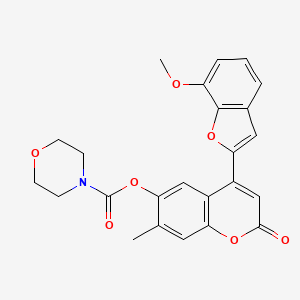

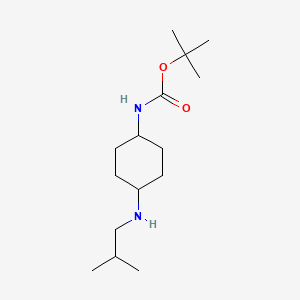
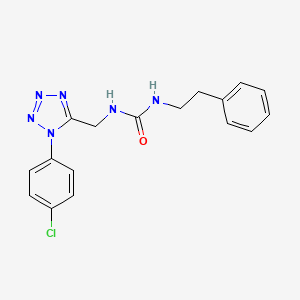


![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)
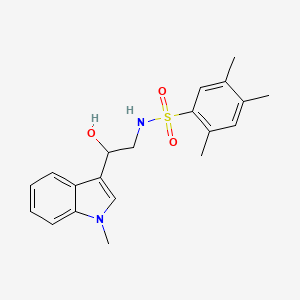

![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2761773.png)
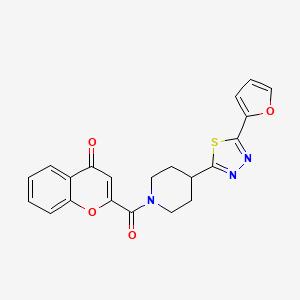
![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)
